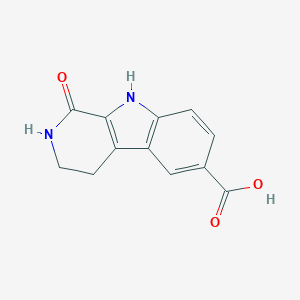

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3. It is a derivative of the β-carboline family, which is known for its diverse biological activities and potential therapeutic applications .

准备方法

The synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of tryptamine derivatives with aldehydes under acidic conditions, followed by oxidation to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

化学反应分析

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

科学研究应用

Neuropharmacology

Research indicates that β-carbolines have significant effects on the central nervous system (CNS). Specifically, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid has been studied for its potential neuroprotective properties. Studies suggest that it may modulate neurotransmitter systems and exhibit anxiolytic and antidepressant effects.

Case Study: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers demonstrated that this compound could protect neurons from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes . This suggests its potential utility in treating neurodegenerative diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study featured in Cancer Letters reported that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway . This highlights its potential as a lead compound for developing novel anticancer therapies.

Biomarker Potential

Recent research has identified β-carbolines as potential biomarkers for dietary intake and metabolic processes. The presence of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in certain foods may serve as an indicator of consumption patterns.

Case Study: Dietary Biomarkers

A study conducted on the metabolomics of dietary components found that this compound could be detected in various plant-based foods. Its quantification may provide insights into dietary habits and their correlation with health outcomes .

作用机制

The mechanism of action of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation .

相似化合物的比较

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid can be compared with other β-carboline derivatives, such as:

Harmane: Known for its psychoactive properties.

Norharmane: Studied for its potential neuroprotective effects.

Tetrahydro-β-carboline: Investigated for its role in neurodegenerative diseases.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

生物活性

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid (CAS No. 1751-78-6) is a compound belonging to the β-carboline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

- IUPAC Name : 1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid

The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular processes such as apoptosis and cell proliferation. The compound's ability to undergo various chemical reactions—including oxidation and reduction—further enhances its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that β-carboline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound also exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

Antimalarial Activity

A notable study evaluated the antimalarial activity of related β-carboline derivatives against Plasmodium falciparum. The findings indicated that these compounds can inhibit the growth of malaria parasites with IC50 values below 1 μg/mL. In vivo studies demonstrated that combining these derivatives with standard antimalarial drugs significantly improved therapeutic outcomes.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | <5 | |

| Anticancer | MCF-7 (breast cancer) | 10 | |

| HT-29 (colon cancer) | 15 | ||

| Antimalarial | P. falciparum | <1 |

Case Study 1: Antimalarial Efficacy

A study published in Pharmacological Research investigated the efficacy of a β-carboline derivative similar to this compound against Plasmodium berghei in mice. The results indicated significant reductions in parasitemia levels when treated with the compound at doses of 10 mg/kg and 20 mg/kg compared to control groups (p < 0.0005) .

Case Study 2: Cytotoxicity Against Cancer Cells

Research published in MDPI highlighted the cytotoxic effects of β-carbolines on various cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 and HT-29 cells .

属性

IUPAC Name |

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEWYZWJBCZQDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633476 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-78-6 |

Source

|

| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。